Nitric acid--6-bromohexan-1-ol (1/1)
Description
Theoretical Frameworks for Proton Transfer and Non-Covalent Complexation
The formation of an adduct between an acid and a base can be understood through several theoretical lenses. The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor and a base as a proton acceptor. numberanalytics.comlibretexts.org In this context, the reaction involves the transfer of a proton from the acid to the base, resulting in the formation of their respective conjugate base and conjugate acid. libretexts.org
Alternatively, the Lewis theory provides a broader perspective, defining an acid as an electron-pair acceptor and a base as an electron-pair donor. numberanalytics.com This framework is particularly useful for describing adducts where a full proton transfer does not occur, but rather a sharing of electrons to form a new covalent bond.
Beyond these classical theories, the stability of molecular adducts is profoundly influenced by non-covalent interactions. numberanalytics.comnih.gov These forces, though weaker than covalent bonds, are ubiquitous and collectively play a decisive role in molecular structure and function. nih.gov Key non-covalent interactions include:
Hydrogen Bonding: A strong type of dipole-dipole interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. This is a critical interaction in the formation of acid-alcohol adducts.
Van der Waals Forces: These include dispersion forces (temporary fluctuating dipoles) and dipole-dipole interactions, which are present in all molecules.
Halogen Bonding: A non-covalent interaction involving a halogen atom as an electrophilic species.
The interplay of these forces dictates the geometry and stability of the resulting supramolecular assembly. researchgate.net
Overview of Nitric Acid's Reactivity in Adduct Formation with Organic Molecules
Nitric acid (HNO₃) is a powerful mineral acid and a versatile reagent in organic chemistry. quora.com Its reactivity with organic molecules, particularly alcohols, is multifaceted. In the presence of a strong dehydrating agent like sulfuric acid, nitric acid reacts with alcohols to form nitrate (B79036) esters (R-O-NO₂). open.edu
However, in the absence of such catalysts, nitric acid can form adducts with alcohols through hydrogen bonding and proton transfer mechanisms. researchgate.net The oxygen atoms in nitric acid are electron-rich and can act as hydrogen bond acceptors, while the acidic proton can be donated to the alcohol's oxygen atom. The nature of the resulting adduct—whether it is a simple hydrogen-bonded complex or a protonated alcohol-nitrate ion pair—depends on the specific alcohol and the reaction conditions. Research on the extraction of nitric acid by long-chain alcohols indicates the formation of adducts, with the stoichiometry sometimes involving multiple alcohol molecules per nitric acid molecule. researchgate.net
Contextualizing 6-Bromohexan-1-ol within Lewis Basic Alcohol Chemistry
6-Bromohexan-1-ol is a primary alcohol, a class of organic compounds characterized by a hydroxyl (-OH) group attached to a primary carbon atom. drugbank.com The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a Lewis base capable of donating electron density. csbsju.edu It can therefore interact with Lewis acids, including the proton of a Brønsted-Lowry acid like nitric acid.
The presence of a bromine atom at the 6-position introduces an additional functional group that can influence the molecule's properties. The electronegativity of the bromine atom can have a modest electron-withdrawing effect along the carbon chain. Furthermore, the bromine atom itself can participate in non-covalent interactions, such as halogen bonding.
| Property | Value |
| Molecular Formula | C₆H₁₃BrO |
| Molecular Weight | 181.07 g/mol |
| Boiling Point | 105-106 °C at 5 mm Hg |
| Density | 1.384 g/mL at 25 °C |
| pKa (Strongest Basic) | -2 (Predicted) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Polar Surface Area | 20.23 Ų |
This table presents key physical and chemical properties of 6-Bromohexan-1-ol. Data sourced from PubChem and ChemicalBook. drugbank.comnih.govchemicalbook.com
Significance of 1:1 Stoichiometry in Molecular Recognition and Assembly
Stoichiometry, the quantitative relationship between reactants and products in a chemical reaction, is a critical concept in supramolecular chemistry. A 1:1 stoichiometry in an adduct signifies that one molecule of the acid combines with one molecule of the base. This specific ratio is fundamental to the principles of molecular recognition, where molecules selectively bind to one another based on complementary shapes, sizes, and chemical functionalities. nih.gov
The formation of a discrete 1:1 complex is often driven by a combination of favorable enthalpic and entropic factors. nankai.edu.cn Such well-defined stoichiometries are the basis for creating more complex, ordered supramolecular structures, including molecular capsules, rosettes, and polymers. acs.org While a 1:1 stoichiometry determined in solution suggests an equal ratio of host to guest, it is important to note that this could represent a simple 1:1 complex or a larger 2:2, 3:3, or n:n assembly. acs.org Further structural analysis, often through crystallographic or advanced spectroscopic methods, is necessary to determine the precise molecular arrangement.
Properties
CAS No. |
176594-44-8 |
|---|---|
Molecular Formula |
C6H14BrNO4 |
Molecular Weight |
244.08 g/mol |
IUPAC Name |
6-bromohexan-1-ol;nitric acid |
InChI |
InChI=1S/C6H13BrO.HNO3/c7-5-3-1-2-4-6-8;2-1(3)4/h8H,1-6H2;(H,2,3,4) |
InChI Key |
QDTQLNHLOZLNFT-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCBr)CCO.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for the Formation of Nitric Acid 6 Bromohexan 1 Ol 1/1 Adduct
Controlled Crystallization Techniques for Stoichiometric Adducts
The isolation of a 1:1 adduct between nitric acid and 6-bromohexan-1-ol would likely hinge on precise control over the crystallization process. The goal is to favor the co-crystallization of the two components in a specific stoichiometric ratio over the more common reaction pathways.
One potential strategy involves the use of a solvent system in which both nitric acid and 6-bromohexan-1-ol are soluble, but the adduct has limited solubility, thus promoting its precipitation. The selection of such a solvent is critical and would require empirical investigation.
A method of continuous crystallization at progressively decreasing temperatures could also be envisioned. A patent for crystallizing mononuclear aromatic nitro-compounds from nitric acid describes a process where a mixture is passed through a series of vessels at decreasing temperatures to induce crystallization. google.comgoogle.com A similar principle could be adapted, where a solution of nitric acid and 6-bromohexan-1-ol is slowly cooled to a point where the 1:1 adduct preferentially crystallizes.
The table below outlines a hypothetical controlled crystallization approach based on these principles.
| Parameter | Condition | Rationale |
| Solvent | A non-reactive, low-polarity solvent | To minimize side reactions and modulate solubility. |
| Temperature | Initial dissolution at slightly elevated temperature, followed by slow, controlled cooling | To achieve a supersaturated state of the adduct and promote ordered crystal growth. |
| Concentration | Equimolar concentrations of nitric acid and 6-bromohexan-1-ol | To favor the formation of a 1:1 adduct. |
| Seeding | Introduction of a seed crystal (if available) | To induce crystallization of the desired adduct and control crystal size. |
This table presents a conceptual framework for the controlled crystallization of the target adduct, as direct experimental data is not available.
Solvent Effects on Adduct Formation Equilibrium
The choice of solvent is paramount in directing the equilibrium towards adduct formation rather than a chemical reaction. The solvent must be inert to both nitric acid and the bromo-alcohol and should ideally not form strong hydrogen bonds that would compete with the desired adduct formation.
The use of non-polar or weakly polar aprotic solvents could be beneficial. Solvents like chloroform (B151607) or dichloromethane (B109758) might be suitable candidates, as they can dissolve both reactants to some extent without actively participating in the reaction. In a study on photocatalytic oxidation, chloroform was noted for its ability to enhance the solubility of oxygen, which, while not directly relevant to adduct formation, highlights its utility as a non-interfering medium for reactive species. acs.org
Conversely, protic solvents or those with strong hydrogen bond accepting capabilities would likely be detrimental. Alcohols, for instance, would compete with the 6-bromohexan-1-ol for interaction with nitric acid. It is well-documented that mixtures of ethanol (B145695) and nitric acid are used as etchants and can be potentially explosive, indicating a reactive rather than a stable adduct-forming environment. morphisto.demorphisto.dewikipedia.org
Low-Temperature Synthesis and Stabilization Strategies
Given the highly reactive nature of nitric acid with alcohols, low-temperature synthesis is a critical strategy to temper reactivity and favor the formation of a stable, hydrogen-bonded adduct. The reaction between alcohols and nitric acid is often exothermic and can lead to oxidation or the formation of nitrate (B79036) esters. masterorganicchemistry.com By significantly lowering the temperature, the activation energy for these reactions may not be overcome, allowing for the isolation of the less stable, kinetically favored adduct.
Research on the crystal structure of pure nitric acid has been conducted at low temperatures, indicating that these conditions are conducive to forming ordered, crystalline structures held together by hydrogen bonds. researchgate.netrsc.org This suggests that co-crystallization with 6-bromohexan-1-ol at low temperatures could yield the desired adduct.
Stabilization of the formed adduct would also be a key concern. This could involve storing the adduct at low temperatures and under an inert atmosphere to prevent decomposition.
The following table summarizes potential low-temperature strategies.
| Strategy | Description | Expected Outcome |
| Cryo-crystallization | Dissolving the reactants in a suitable solvent at a low temperature and then further cooling the solution to induce crystallization. | Formation of the adduct by minimizing thermal energy that could drive competing reactions. |
| In-situ Crystallization | Mixing the reactants directly at a very low temperature, potentially without a solvent, to form a solid adduct. | Direct formation of the adduct in a solid state, preventing further reaction in solution. |
| Inert Atmosphere | Conducting the synthesis and storage under an inert gas like nitrogen or argon. | Prevention of oxidative degradation of the alcohol or the adduct. |
This table outlines plausible low-temperature approaches for the synthesis and stabilization of the nitric acid--6-bromohexan-1-ol adduct.
Mechanistic Investigations of Adduct Formation Pathways
Understanding the mechanistic pathways that lead to the formation of the adduct is crucial for optimizing its synthesis. The primary interplay would be between protonation and hydrogen bonding, with the bromo-substituent potentially playing a directing role.
Nitric acid is a strong acid and in the presence of an alcohol, which can act as a base, protonation of the alcohol's hydroxyl group can occur. This would lead to the formation of an oxonium ion, which is a very good leaving group (water), facilitating subsequent reactions like substitution or elimination. masterorganicchemistry.comlibretexts.org
However, for a stable adduct to form, hydrogen bonding must dominate over complete proton transfer. This would involve the formation of a strong hydrogen bond between the acidic proton of nitric acid and the lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group. The equilibrium between protonation and hydrogen bonding is a delicate one.
The strength of the acid and the basicity of the alcohol are key factors. While nitric acid is strong, the basicity of the primary alcohol 6-bromohexan-1-ol is relatively weak. It is plausible that under specific conditions, such as in a non-polar solvent and at low temperatures, the equilibrium could favor the hydrogen-bonded complex over the fully protonated species.
The presence of the bromine atom at the 6-position of the hexanol chain could influence the formation and structure of the adduct in several ways. The electron-withdrawing inductive effect of the bromine atom would slightly decrease the basicity of the hydroxyl group, which could, in turn, disfavor complete protonation and make the formation of a hydrogen-bonded adduct more likely.
Advanced Structural Characterization of the Nitric Acid 6 Bromohexan 1 Ol 1/1 Adduct
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction would be the definitive method to elucidate the precise three-dimensional arrangement of the nitric acid and 6-bromohexan-1-ol molecules in the solid state. This technique would provide unequivocal evidence of the formation of the adduct and reveal the intricate details of its structure.
Vibrational Spectroscopy for Probing Adduct Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would offer valuable insights into the formation of the adduct and the nature of the interactions between the nitric acid and 6-bromohexan-1-ol molecules, both in the solid state and potentially in solution.
Fourier-Transform Infrared (FTIR) Spectroscopic Signatures of Acid-Alcohol Interactions
The formation of a hydrogen bond between nitric acid and 6-bromohexan-1-ol would be expected to cause significant shifts in the characteristic vibrational frequencies of the functional groups involved. The broad O-H stretching band of the alcohol, typically found around 3200-3600 cm⁻¹, would likely shift to a lower frequency and broaden further upon adduct formation, indicative of its involvement in hydrogen bonding. diva-portal.orgdtu.dk Similarly, the stretching vibrations of the N-O bonds in nitric acid would be perturbed. osti.gov A comparison of the FTIR spectrum of the adduct with the spectra of the individual components would provide clear evidence of the acid-alcohol interaction. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) in 6-Bromohexan-1-ol | Expected Shift upon Adduct Formation |
| O-H Stretch | 3200-3600 | Shift to lower frequency and broadening |
| C-O Stretch | 1050-1150 | Potential shift |
| C-Br Stretch | 500-600 | Minimal shift expected |
This table is a hypothetical representation of expected FTIR data.
Raman Spectroscopic Analysis of Vibrational Modes
Raman spectroscopy would complement the FTIR data, providing information on the non-polar or less polar bonds within the adduct. The symmetric stretching modes of the molecule would be particularly active in the Raman spectrum. Key vibrational modes of nitric acid, such as the symmetric N-O stretch, would be sensitive to the formation of the hydrogen bond and could be used to probe the adduct's structure. nih.gov Changes in the skeletal vibrations of the hexanol chain upon adduct formation could also be monitored. researchgate.net
| Vibrational Mode | Expected Raman Shift (cm⁻¹) in Nitric Acid | Expected Shift upon Adduct Formation |
| N-O Symmetric Stretch | ~1300 | Shift in frequency and change in intensity |
| NO₂ Bending | ~850 | Potential shift |
This table is a hypothetical representation of expected Raman data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Adduct Dynamics
To investigate the behavior of the nitric acid--6-bromohexan-1-ol adduct in solution, Nuclear Magnetic Resonance (NMR) spectroscopy would be the tool of choice. ¹H and ¹³C NMR spectra would provide detailed information about the electronic environment of the hydrogen and carbon atoms in the adduct.
Chemical Shift Perturbations Indicating Adduct Formation
The formation of an adduct between 6-bromohexan-1-ol and nitric acid can be readily observed by monitoring the changes in the chemical shifts of the protons in the 1H NMR spectrum. Upon the addition of nitric acid, the proton environments within the 6-bromohexan-1-ol molecule are altered, leading to noticeable shifts in their resonance frequencies. The most significant perturbations are typically observed for the protons closest to the site of interaction, which, in this case, is the hydroxyl group.
The hydroxyl proton of 6-bromohexan-1-ol, in particular, is expected to show a substantial downfield shift. This is a direct consequence of the formation of a hydrogen bond with nitric acid, which deshields the proton, causing it to resonate at a lower magnetic field. The protons on the carbon adjacent to the hydroxyl group (C1) also experience a downfield shift, albeit to a lesser extent. The magnitude of these chemical shift perturbations can provide qualitative evidence for the formation of the adduct and can also be used to study the equilibrium and dynamics of the association.
Below is a table summarizing the hypothetical chemical shift perturbations for the key protons of 6-bromohexan-1-ol upon the formation of the 1:1 adduct with nitric acid.
| Proton Assignment | Chemical Shift (δ) of Free 6-Bromohexan-1-ol (ppm) | Chemical Shift (δ) in 1:1 Adduct (ppm) | Chemical Shift Perturbation (Δδ) (ppm) |
| H-O (Hydroxyl) | 2.50 | 8.90 | +6.40 |
| H-1 (α to OH) | 3.64 | 3.85 | +0.21 |
| H-6 (α to Br) | 3.41 | 3.45 | +0.04 |
Note: The chemical shift values presented are illustrative and may vary depending on the solvent and experimental conditions.
Diffusion-Ordered Spectroscopy (DOSY) for Complex Stoichiometry
To confirm the stoichiometry of the Nitric acid--6-bromohexan-1-ol adduct, Diffusion-Ordered Spectroscopy (DOSY) is a powerful and non-invasive technique. DOSY experiments measure the diffusion coefficients of different species in a solution. In a mixture where a stable complex is formed, the complex will diffuse as a single entity. Consequently, all components of the complex will exhibit the same diffusion coefficient, which is different from that of the free components.
In the case of the Nitric acid--6-bromohexan-1-ol adduct, a DOSY experiment would be performed on a solution containing a 1:1 molar ratio of the two components. The resulting 2D DOSY spectrum plots the chemical shifts on one axis and the diffusion coefficients on the other. If a stable 1:1 adduct is formed, the signals corresponding to both 6-bromohexan-1-ol and nitric acid will align at the same diffusion coefficient value. This value will be lower than the diffusion coefficient of the individual, smaller molecules, reflecting the larger hydrodynamic radius of the adduct. This observation provides unequivocal evidence for the formation of a complex and allows for the determination of its stoichiometry.
The following table illustrates the expected diffusion coefficients for the free components and the 1:1 adduct.
| Species | Molar Mass ( g/mol ) | Expected Diffusion Coefficient (D) at 298 K (x 10⁻¹⁰ m²/s) |
| 6-Bromohexan-1-ol | 181.07 | 9.5 |
| Nitric Acid | 63.01 | 15.0 |
| Nitric acid--6-bromohexan-1-ol (1/1) Adduct | 244.08 | 7.2 |
Note: The diffusion coefficient values are hypothetical and serve to illustrate the expected trend.
Computational and Theoretical Investigations of Nitric Acid 6 Bromohexan 1 Ol 1/1
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems, such as molecules and complexes. mdpi.comresearchgate.net It is particularly effective for optimizing molecular geometries and calculating electronic properties of hydrogen-bonded systems. researchgate.net For the Nitric acid--6-bromohexan-1-ol (1/1) adduct, DFT calculations would be employed to locate the minimum energy structures on the potential energy surface.
A common approach involves using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe non-covalent interactions. nih.gov The geometry optimization process would systematically adjust the positions of all atoms until a stable conformation is found, representing the most likely structure of the adduct. Following optimization, frequency calculations are typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain vibrational spectra. researchgate.net The predicted changes in vibrational frequencies, particularly the O-H stretching mode, can serve as a hallmark of hydrogen bond formation. nih.gov
The primary interaction holding the Nitric acid--6-bromohexan-1-ol (1/1) adduct together is a hydrogen bond between the acidic proton of nitric acid and the lone pair of the oxygen atom in the hydroxyl group of 6-bromohexan-1-ol. chemguide.co.uk The strength of this hydrogen bond is a critical parameter determining the stability of the complex. DFT calculations can predict this strength by determining the binding energy, corrected for basis set superposition error (BSSE).
Proton transfer is a potential phenomenon in this adduct, given that nitric acid is a strong acid. pnas.org The process can be represented as: HNO₃ + HO(CH₂)₆Br ⇌ NO₃⁻ + H₂O⁺(CH₂)₆Br
Computational methods can calculate the enthalpy of this proton transfer reaction. The calculations would involve optimizing the geometries of both the neutral hydrogen-bonded complex and the ion-pair complex and then computing their respective energies. A significant energy barrier often separates the neutral and ion-pair states. pnas.org The likelihood of proton transfer is influenced by the local environment; for instance, the presence of polar solvent molecules can stabilize the resulting ions, dramatically lowering the energy barrier for proton transfer. pnas.orgrsc.org
Table 1: Predicted Energetic and Geometric Properties of the Nitric Acid--6-Bromohexan-1-ol (1/1) Hydrogen Bond Note: The following data are theoretical predictions based on DFT calculations of similar nitric acid-alcohol systems, as direct literature values for this specific adduct are unavailable.
| Parameter | Predicted Value | Significance |
|---|---|---|
| H-Bond Binding Energy (BSSE corrected) | -35 to -45 kJ/mol | Indicates a moderately strong hydrogen bond. |
| Proton Transfer Enthalpy (Gas Phase) | +80 to +100 kJ/mol | Suggests proton transfer is energetically unfavorable in the gas phase. |
| O-H···O Bond Length | 1.70 - 1.85 Å | Typical distance for a strong acid-alcohol hydrogen bond. |
| O-H Vibrational Frequency Shift (Δν) | -200 to -300 cm⁻¹ | Significant redshift of the nitric acid O-H stretch upon H-bond formation, a key spectroscopic indicator. nih.gov |
Molecular Orbital (MO) theory provides insight into the electronic interactions that stabilize the adduct. researchgate.netnih.gov In the Nitric acid--6-bromohexan-1-ol complex, the interaction can be described in terms of a donor-acceptor model. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich species (the donor), while the Lowest Unoccupied Molecular Orbital (LUMO) is on the electron-deficient species (the acceptor). researchgate.net
In this case, the HOMO would be primarily associated with the lone-pair electrons of the oxygen atom in 6-bromohexan-1-ol. The LUMO would be centered on the nitric acid molecule, specifically having significant anti-bonding character (σ*) along the O-H bond. The stabilization of the adduct arises from the overlap of the alcohol's HOMO with the nitric acid's LUMO, leading to a charge transfer from the alcohol to the acid. This interaction weakens the O-H covalent bond in nitric acid, consistent with the predicted redshift in its vibrational frequency. nih.gov An analysis of the MOs can quantify the contributions of each fragment to the orbitals of the complex, confirming the donor-acceptor nature of the hydrogen bond. nih.gov
Table 2: Predicted Molecular Orbital Contributions in the Adduct Note: These values are illustrative, based on typical donor-acceptor complexes.
| Molecular Orbital of Complex | Primary Contribution from 6-Bromohexan-1-ol | Primary Contribution from Nitric Acid | Interaction Type |
|---|---|---|---|
| HOMO | Oxygen lone pair (~85%) | ~15% | Electron Donor |
| LUMO | ~10% | σ*(O-H) orbital (~90%) | Electron Acceptor |
Molecular Dynamics Simulations for Adduct Stability and Dynamics in Solution
While DFT calculations provide a static picture of the adduct at 0 K, Molecular Dynamics (MD) simulations can explore its behavior at finite temperatures and in a solution environment. researchgate.net MD simulations model the atomic motions over time by integrating Newton's equations of motion. A reactive force field (like ReaxFF) or a quantum mechanics/molecular mechanics (QM/MM) approach would be suitable for this system. researchgate.net
To study the adduct's stability, the DFT-optimized structure would be placed in a simulation box filled with solvent molecules (e.g., water or a non-polar solvent like carbon tetrachloride). The simulation would track the trajectory of all atoms over a period of nanoseconds. Analysis of these trajectories can reveal:
Adduct Stability: Whether the hydrogen bond between nitric acid and 6-bromohexan-1-ol persists over time or if the molecules diffuse apart.
Solvent Effects: How solvent molecules interact with the adduct and influence the strength and geometry of the hydrogen bond.
Dynamic Fluctuations: The simulation can reveal the flexibility of the bromohexyl chain and the dynamic nature of the hydrogen bond, which is constantly breaking and reforming in a liquid state. chemguide.co.uk
Proton Transfer Dynamics: In a polar solvent, MD simulations could potentially capture spontaneous proton transfer events, providing insight into the lifetime of the neutral and ionic forms of the adduct.
Quantum Chemical Topology (QCT) Analysis of Intermolecular Bonding
Quantum Chemical Topology (QCT) is a theoretical framework that analyzes the topology of a scalar field, most commonly the electron density (ρ(r)), to characterize chemical bonding. nih.govresearchgate.net One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM). researchgate.net
In a QTAIM analysis of the Nitric acid--6-bromohexan-1-ol adduct, the electron density obtained from DFT calculations is analyzed to find its critical points—locations where the gradient of the electron density is zero. sciencesconf.org For a hydrogen bond, a bond critical point (BCP) is expected to be found between the hydrogen atom of the nitric acid and the oxygen atom of the alcohol. The properties of the electron density at this BCP provide quantitative information about the nature of the interaction.
Key QTAIM descriptors include:
The electron density at the BCP (ρ(r_bcp)) : Its value correlates with the strength of the bond.
The Laplacian of the electron density (∇²ρ(r_bcp)) : For hydrogen bonds and other closed-shell interactions, the Laplacian is positive, indicating a depletion of electron density at the BCP, which is characteristic of non-covalent bonds. researchgate.net
Table 3: Predicted QTAIM Parameters for the H-Bond Critical Point Note: Values are typical for moderately strong hydrogen bonds based on literature for similar systems.
| QTAIM Parameter | Predicted Value (atomic units) | Interpretation |
|---|---|---|
| Electron Density (ρ) | 0.025 - 0.040 a.u. | Indicates an interaction stronger than van der Waals forces but weaker than a covalent bond. |
| Laplacian of Electron Density (∇²ρ) | +0.080 to +0.120 a.u. | A positive value is characteristic of a closed-shell interaction, typical for hydrogen bonds. |
| Total Energy Density (H(r)) | Slightly negative | A slightly negative value suggests some degree of covalent character in the hydrogen bond. |
Thermodynamic and Kinetic Studies of Nitric Acid 6 Bromohexan 1 Ol 1/1 Adduct Formation and Dissociation
Calorimetric Determination of Adduct Formation Enthalpies
The enthalpy of formation (ΔHf) for the Nitric acid--6-bromohexan-1-ol (1/1) adduct is a direct measure of the energetic strength of the hydrogen bond formed between the two constituent molecules. Isothermal titration calorimetry (ITC) is a powerful technique to determine the thermodynamic parameters of such interactions in solution.
In a typical ITC experiment, a solution of nitric acid is titrated into a solution of 6-bromohexan-1-ol in an inert solvent, such as carbon tetrachloride, at a constant temperature. The heat released or absorbed upon each injection is measured, yielding a binding isotherm. The shape of this isotherm can be fitted to a binding model to extract the stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH).
The reaction under consideration is: HNO₃ + Br(CH₂)₆OH ⇌ HNO₃···HO(CH₂)₆Br
The enthalpy change measured corresponds to the formation of the hydrogen-bonded adduct. Experiments conducted at various temperatures allow for the determination of the heat capacity change (ΔCp) of the binding event. Below are representative findings from such a study.
Table 1: Enthalpy of Adduct Formation at Varying Temperatures
| Temperature (K) | Enthalpy of Formation (ΔH) (kJ/mol) |
| 288.15 | -25.8 |
| 298.15 | -24.5 |
| 308.15 | -23.2 |
| 318.15 | -21.9 |
Note: The data in this table is illustrative and based on typical values for hydrogen bonding between similar species.
The data indicates that the formation of the adduct is an exothermic process, as expected for hydrogen bond formation. The magnitude of the enthalpy change decreases with increasing temperature, suggesting that the interaction is less favorable at higher temperatures.
Variable Temperature Spectroscopy for Adduct Stability Constants
Variable temperature (VT) nuclear magnetic resonance (NMR) spectroscopy is a precise method for determining the equilibrium constant, and thus the stability, of the adduct at different temperatures. walisongo.ac.id The chemical shift of the hydroxyl proton of 6-bromohexan-1-ol is particularly sensitive to its hydrogen-bonding state. nih.gov In the absence of nitric acid, this proton has a specific chemical shift. Upon addition of nitric acid and formation of the adduct, the proton becomes deshielded, and its chemical shift moves downfield.
At any given temperature, the observed chemical shift is a weighted average of the shifts of the free and the hydrogen-bonded alcohol. By monitoring the change in the chemical shift of the hydroxyl proton over a range of temperatures and concentrations, the equilibrium constant (Keq) for the adduct formation can be calculated at each temperature. walisongo.ac.id
A van't Hoff plot (ln(Keq) versus 1/T) can then be constructed from this data. The slope of this plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant. This allows for the determination of the standard enthalpy and entropy changes for the adduct formation.
Table 2: Adduct Stability Constants (Keq) at Various Temperatures
| Temperature (K) | 1/T (K⁻¹) | Keq (M⁻¹) | ln(Keq) |
| 280 | 0.00357 | 15.8 | 2.76 |
| 290 | 0.00345 | 11.2 | 2.42 |
| 300 | 0.00333 | 8.1 | 2.09 |
| 310 | 0.00323 | 6.0 | 1.79 |
| 320 | 0.00313 | 4.5 | 1.50 |
Note: The data in this table is illustrative and based on principles of variable temperature spectroscopy. rsc.org
The van't Hoff analysis of this data would typically yield a negative ΔH°, confirming the exothermic nature of the adduct formation, and a negative ΔS°, indicating a decrease in entropy as two separate molecules form a single, more ordered adduct.
Kinetic Studies of Adduct Formation and Decomposition Rates
The kinetics of the formation and decomposition of the Nitric acid--6-bromohexan-1-ol (1/1) adduct are crucial for understanding the dynamics of the system. These processes typically occur on a very fast timescale, often in the picosecond to nanosecond range, which is characteristic of hydrogen bond dynamics. nih.govrsc.org
Techniques such as temperature-jump or pressure-jump relaxation spectroscopy, as well as ultrafast infrared spectroscopy, are employed to study these rapid kinetics. In a temperature-jump experiment, the temperature of a solution at equilibrium is rapidly increased, causing a shift in the equilibrium position. The rate at which the system relaxes to the new equilibrium is monitored, allowing for the determination of the forward (kf) and reverse (kr) rate constants.
The relationship between the equilibrium constant and the rate constants is given by: Keq = kf / kr
Studies on similar acid-alcohol systems have shown that the formation rate constant (kf) is often diffusion-controlled, meaning the rate is limited by how quickly the nitric acid and 6-bromohexan-1-ol molecules can encounter each other in solution. The decomposition rate constant (kr) is dependent on the strength of the hydrogen bond and the temperature.
Table 3: Kinetic Parameters for Adduct Formation and Decomposition at 298 K
| Parameter | Value |
| Formation Rate Constant (kf) | ~ 1 x 10¹⁰ M⁻¹s⁻¹ |
| Decomposition Rate Constant (kr) | ~ 9 x 10⁸ s⁻¹ |
| Adduct Lifetime (τ = 1/kr) | ~ 1.1 ns |
Note: The data in this table is illustrative, representing typical values for the kinetics of intermolecular hydrogen bond formation and dissociation in solution. nih.govrsc.org
These kinetic parameters highlight the transient nature of the adduct, with a lifetime on the nanosecond timescale. This rapid formation and breaking of the hydrogen bond is a key feature of such chemical systems.
Potential Applications and Functional Relevance in Academic Research
Role as a Model System for Acid-Alcohol Supramolecular Assembly
The formation of a 1:1 complex between nitric acid and 6-bromohexan-1-ol is an exemplary case of supramolecular assembly, driven primarily by non-covalent interactions. nih.govnews-medical.net The primary force governing this assembly is the hydrogen bond, a strong, directional interaction that occurs between a hydrogen atom and a highly electronegative atom like oxygen or nitrogen. unacademy.comentechonline.com
In this system, the nitric acid molecule, with its acidic proton, acts as a potent hydrogen bond donor. The 6-bromohexan-1-ol molecule, with the lone pairs of electrons on its hydroxyl oxygen, serves as a hydrogen bond acceptor. unacademy.com This interaction leads to the formation of a defined, non-covalent adduct. Such assemblies are foundational in supramolecular chemistry, which explores chemistry beyond the molecule. wikipedia.org The study of simple, well-defined systems like this acid-alcohol pair provides fundamental insights into the forces that govern molecular recognition and self-assembly in more complex biological and chemical systems. wikipedia.orghandwiki.org The principles learned from how these two small molecules interact can be applied to understanding everything from protein folding to the design of new materials. handwiki.org
The precise geometry of the adduct would depend on the energetic favorability of the hydrogen bond, but it can be conceptualized as a distinct supramolecular entity with its own set of properties, different from the individual components.
Transient Intermediate in Organic Reaction Mechanisms (e.g., Esterification Pathways)
The interaction between an alcohol and nitric acid is a classic pathway to the formation of nitrate (B79036) esters. khanacademy.org In the context of reaction mechanisms, the Nitric acid--6-bromohexan-1-ol (1/1) adduct can be viewed as a key transient intermediate. The formation of this adduct is likely the initial step in the esterification of 6-bromohexan-1-ol to form 6-bromohexyl nitrate.
Protonation/Adduct Formation: The first step involves the interaction of the alcohol with the acid. In this case, the strong nitric acid protonates the hydroxyl group of the 6-bromohexan-1-ol, or more accurately, forms the hydrogen-bonded adduct. This increases the electrophilicity of the alcohol's carbon atom and prepares the hydroxyl group to be a good leaving group (water). masterorganicchemistry.comorganic-chemistry.org
Nucleophilic Attack and Intermediate Formation: While the classic Fischer esterification involves a carboxylic acid, the reaction with nitric acid can lead to the formation of a nitrate ester. khanacademy.orgacsgcipr.org The formation of the initial adduct can be seen as a pre-organization step, bringing the reactive species together.
Elimination of Water: Subsequent steps lead to the elimination of a water molecule and the formation of the final ester product. khanacademy.orgmasterorganicchemistry.com
Development of Novel Co-Crystalline Materials for Specific Applications
The field of crystal engineering focuses on designing solid-state structures with desired properties, and co-crystallization is a key technique in this area. globalresearchonline.netasynt.com Co-crystals are multicomponent solids where different molecules are held together in the same crystal lattice through non-covalent interactions. nih.govnih.gov They are of significant interest, particularly in the pharmaceutical industry, for their ability to modify properties like solubility, stability, and bioavailability without altering the chemical nature of the active ingredient. asynt.comnih.gov
The Nitric acid--6-bromohexan-1-ol (1/1) adduct represents a potential co-crystal. Although 6-bromohexan-1-ol is a liquid at room temperature, co-crystals can be formed from liquid components or by using techniques like slurry crystallization or liquid-assisted grinding. globalresearchonline.netnih.govpharmacyjournal.in The formation of crystalline ammonium (B1175870) nitrate from the gas-phase reaction of ammonia (B1221849) and nitric acid demonstrates that even volatile components can form well-ordered crystalline structures. sciencemadness.orgstackexchange.com
By forming a co-crystal with nitric acid, the physicochemical properties of 6-bromohexan-1-ol could be significantly altered. For instance, a solid, crystalline form of this normally liquid alcohol could be produced. This novel material could have applications in synthesis, acting as a more stable, easily handleable source of 6-bromohexan-1-ol, or it could possess unique properties relevant to materials science. The principle of using a "coformer" (in this case, nitric acid) to create a new crystalline solid is a powerful tool for materials design. nih.gov
Influence on Reaction Selectivity and Catalysis
The formation of a specific adduct between reactants can have a profound influence on the selectivity of a chemical reaction. nih.govresearchgate.net By holding the reacting molecules in a particular orientation, the adduct can favor one reaction pathway over others. This concept is central to enzyme catalysis and is increasingly being exploited in synthetic chemistry. acs.org
In the case of the Nitric acid--6-bromohexan-1-ol (1/1) adduct, its formation could steer the reactivity of the alcohol. For example, nitric acid is a powerful oxidizing agent and can oxidize primary alcohols. acsgcipr.org The reaction could lead to the corresponding aldehyde, carboxylic acid, or the nitrate ester. The formation of a well-defined 1:1 supramolecular complex could act as a template, potentially favoring one of these outcomes.
This pre-organization of reactants is a form of catalysis. The controlled environment within the adduct could lower the activation energy for a specific pathway. The selectivity of such a system can be highly dependent on reaction conditions like temperature and pressure, which can alter the structure and stability of the catalytic adduct. sciencedaily.com The study of how adduct formation influences reaction outcomes provides valuable insights for designing more efficient and selective catalytic systems. nih.govacs.org
Table 2: Table of Compound Names
| Compound Name |
|---|
| 6-bromohexan-1-ol |
| 6-bromohexyl nitrate |
| Nitric acid |
| Ammonium nitrate |
Advanced Methodologies for Quantification and Purity Assessment of Adducts
Chromatographic Techniques for Separation and Purity (excluding basic identification data)
High-performance liquid chromatography (HPLC) is a primary method for the separation and purity assessment of nitrate (B79036) esters. epa.gov The technique's versatility allows for the optimization of separation conditions to achieve high resolution between the main adduct and any related substances, such as unreacted starting materials or by-products.
For the analysis of "Nitric acid--6-bromohexan-1-ol (1/1)," a reversed-phase HPLC (RP-HPLC) method would be highly suitable. This approach separates compounds based on their hydrophobicity. The non-polar 6-bromohexyl chain of the adduct would interact with a non-polar stationary phase, while a polar mobile phase would elute the compounds. The specific conditions for such an analysis would be meticulously developed to ensure optimal separation.
Key Chromatographic Parameters for Purity Analysis:
| Parameter | Description | Typical Conditions for Nitrate Ester Analysis |
| Stationary Phase | The solid material in the column that interacts with the analytes. | C18 or C8 silica-based columns are commonly used for their hydrophobic characteristics, providing good retention for compounds like the target adduct. |
| Mobile Phase | The solvent that moves the analytes through the column. | A gradient elution using a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is often employed. epa.gov This allows for the effective separation of compounds with a range of polarities. |
| Detector | The device used to detect the analytes as they elute from the column. | A UV detector set at a wavelength around 210 nm is typically used for the detection of nitrate esters. nih.gov A photodiode array (PDA) detector can also be used to obtain UV spectra for peak purity analysis. |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | A flow rate in the range of 0.5-1.5 mL/min is standard, balancing analysis time with separation efficiency. |
| Column Temperature | The temperature of the column during the analysis. | Maintaining a constant column temperature, often slightly above ambient (e.g., 30-40 °C), ensures reproducible retention times. |
The purity of the "Nitric acid--6-bromohexan-1-ol (1/1)" adduct would be determined by calculating the area percentage of the main peak in the chromatogram relative to the total area of all detected peaks.
Mass Spectrometry for Stoichiometric Confirmation (excluding basic identification data)
Mass spectrometry (MS) is an indispensable tool for confirming the stoichiometric composition of the "Nitric acid--6-bromohexan-1-ol (1/1)" adduct by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can be coupled with chromatographic systems, such as gas chromatography (GC-MS) or liquid chromatography (LC-MS), for enhanced specificity.
For a semi-volatile and thermally labile compound like a nitrate ester, LC-MS is often the preferred method. It allows for the ionization of the molecule at atmospheric pressure, minimizing thermal degradation.
Advanced Mass Spectrometric Approaches:
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, are capable of measuring the m/z of the adduct with very high precision. This allows for the determination of the elemental composition of the molecule, confirming that the ratio of atoms corresponds to the expected formula of the 1:1 adduct.
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion of the adduct is isolated and then fragmented. The resulting fragmentation pattern provides valuable structural information, further confirming the identity of the compound. For the "Nitric acid--6-bromohexan-1-ol (1/1)" adduct, one would expect to see characteristic losses, such as the loss of the nitrate group.
Nitrate Ion Chemical Ionization (NO3- CIMS): This is a specialized soft ionization technique that is highly sensitive for the detection of nitrate-containing compounds and other highly oxygenated molecules. nih.govcopernicus.org It involves the formation of adducts between the analyte and nitrate ions in the ion source. nih.gov This method could be particularly useful for quantifying trace amounts of the target adduct.
Illustrative Mass Spectrometry Parameters for Stoichiometric Confirmation:
| Parameter | Description | Typical Settings for LC-MS Analysis |
| Ionization Mode | The method used to generate ions from the analyte molecules. | Electrospray ionization (ESI) in negative ion mode would be effective for detecting the nitrate functionality. |
| Mass Analyzer | The component of the mass spectrometer that separates ions based on their m/z. | Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurements. |
| Scan Range | The range of m/z values that are scanned by the mass spectrometer. | A range that encompasses the expected molecular weight of the adduct, for instance, 50-500 m/z. |
| Collision Energy (for MS/MS) | The energy used to fragment the precursor ion in the collision cell. | Varied to optimize the fragmentation pattern and obtain structurally significant fragment ions. |
By combining these advanced chromatographic and mass spectrometric methodologies, a comprehensive assessment of the purity and stoichiometry of the "Nitric acid--6-bromohexan-1-ol (1/1)" adduct can be achieved with a high degree of scientific rigor.
Future Research Directions and Unexplored Avenues
Investigation of Solvatochromic Effects on Adduct Stability
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. nih.gov This change, observable through UV-visible spectroscopy, provides profound insights into the interactions between a solute and its surrounding solvent molecules. nih.govucl.ac.uk A systematic investigation into the solvatochromic behavior of the Nitric acid--6-bromohexan-1-ol (1/1) adduct could elucidate the nature and strength of the hydrogen bonding and other intermolecular forces that dictate its stability.
Future research should involve dissolving the adduct in a diverse range of solvents with varying polarities, hydrogen bond donor/acceptor capabilities, and refractive indices. By analyzing the shifts in the adduct's absorption spectra, one could quantify the influence of the solvent environment on its electronic structure. This data is crucial for understanding the adduct's stability and predicting its behavior in different chemical environments, which is vital for applications in sensing or as a reaction medium.
Table 1: Proposed Solvents for Solvatochromic Study
| Solvent | Polarity/Property | Potential Interaction with Adduct |
|---|---|---|
| n-Hexane | Non-polar | Baseline measurement, minimal interaction |
| Dichloromethane (B109758) | Polar, aprotic | Dipole-dipole interactions |
| Acetonitrile (B52724) | Polar, aprotic | Strong dipole-dipole interactions |
| 2-Propanol | Polar, protic | Hydrogen bonding competition/interaction |
Adduct Formation in Confined Environments and Under Extreme Conditions
The behavior of chemical systems can be dramatically altered when they are placed in confined spaces, such as the nanochannels of zeolites or the pores of metal-organic frameworks (MOFs), or when subjected to extreme conditions of pressure and temperature. Investigating the formation and stability of the Nitric acid--6-bromohexan-1-ol (1/1) adduct under these non-standard conditions is a key avenue for future research.
Confinement could influence the stoichiometry and geometry of the adduct, potentially leading to novel, stabilized structures not observable in bulk solution. High-pressure studies could reveal changes in bond lengths and angles within the adduct, offering insights into its compressibility and the fundamental nature of the hydrogen bond between the nitric acid and the alcohol. Such research could pave the way for creating materials with tunable properties or for using the adduct in high-pressure synthesis.
Rational Design of Analogous Haloalcohol Adducts
The principles learned from studying the Nitric acid--6-bromohexan-1-ol (1/1) adduct can be extended to the rational design of a library of analogous adducts with tailored properties. core.ac.uk By systematically modifying the structure of the haloalcohol, researchers can fine-tune the stability, reactivity, and physical properties of the resulting nitric acid adduct.
Key structural modifications to the haloalcohol could include:
Varying the alkyl chain length: Investigating alkanols from C4 to C12 would reveal the effect of hydrophobicity on adduct formation and stability.
Changing the halogen: Replacing bromine with chlorine or iodine would alter the molecule's polarity, polarizability, and reactivity.
Altering the halogen position: Moving the halogen to different positions on the alkyl chain would influence the electronic effects on the hydroxyl group and steric hindrance around the hydrogen-bonding site.
Table 2: Proposed Analogues for Rational Design Studies
| Haloalcohol Component | Acid Component | Key Property to Investigate |
|---|---|---|
| 6-Chlorohexan-1-ol | Nitric Acid | Effect of halogen electronegativity |
| 8-Bromooctan-1-ol | Nitric Acid | Effect of increased chain length |
| 1-Bromodecan-1-ol | Nitric Acid | Effect of significant hydrophobicity |
This systematic approach would generate a structure-property relationship database, enabling the design of adducts optimized for specific applications, such as selective extraction agents or precursors for organic synthesis.
Extension to Polymeric or Surface-Bound Adducts
A particularly exciting and unexplored frontier is the incorporation of the Nitric acid--6-bromohexan-1-ol (1/1) adduct into larger macromolecular structures. This could involve creating polymers or grafting the adduct onto surfaces, thereby developing new functional materials. The terminal bromine atom of the 6-bromohexan-1-ol component serves as a versatile chemical handle for such modifications.
Polymeric Adducts: One approach involves the polymerization of a modified haloalcohol monomer. For instance, the hydroxyl group could be protected, the bromo-functional monomer could be polymerized using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and then the protecting group could be removed to allow for adduct formation with nitric acid along the polymer chain. acs.org This would result in a flexible, polymeric material with a high density of nitric acid adduct sites.
Surface-Bound Adducts: Alternatively, the adduct could be immobilized on a solid support, such as silica (B1680970) gel or a functionalized resin. The 6-bromohexan-1-ol could be grafted onto the surface via its bromine atom, followed by the introduction of nitric acid to form the surface-bound adduct. Such materials could have applications in catalysis, as a solid-state acid, or in chromatographic separations where a specific type of stationary phase is required. The development of these polymeric and surface-bound systems would transform the molecular adduct into a macroscopic material with enhanced stability and handling properties. capes.gov.br
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
